N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
CAS No.: 1803601-74-2
Cat. No.: VC4855405
Molecular Formula: C11H9IN4O
Molecular Weight: 340.124
* For research use only. Not for human or veterinary use.
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine - 1803601-74-2](/images/structure/VC4855405.png)
Specification
CAS No. | 1803601-74-2 |
---|---|
Molecular Formula | C11H9IN4O |
Molecular Weight | 340.124 |
IUPAC Name | N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine |
Standard InChI | InChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15) |
Standard InChI Key | MXVUEYHVOLHZIU-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine, reflecting its imidazo[1,2-b]pyridazine core substituted with iodine and a furan-2-ylmethylamine group . The molecular formula confirms the presence of 11 carbon atoms, 9 hydrogen atoms, 1 iodine atom, 4 nitrogen atoms, and 1 oxygen atom.
Structural Depiction
The compound’s structure consists of:
-
A fused bicyclic imidazo[1,2-b]pyridazine system.
-
An iodine atom at position 3, contributing to electrophilic reactivity.
-
A furan-2-ylmethylamine group at position 6, introducing aromatic and nucleophilic properties.
The SMILES notation C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)I)C=C2
and InChIKey KTNNNXYFQXUWNE-UHFFFAOYSA-N
provide precise representations of its connectivity and stereochemistry.
Table 1: Key Identifiers of N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
Property | Value | Source |
---|---|---|
CAS Number | 1803601-74-2 | |
Molecular Weight | 340.12 g/mol | |
IUPAC Name | N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine | |
SMILES | C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)I)C=C2 |
Synthesis and Reactivity
Reactivity Profile
-
Electrophilic Substitution: The iodine atom at position 3 may participate in Suzuki-Miyaura cross-coupling reactions for further derivatization .
-
Furan Ring Reactivity: The furan moiety is susceptible to electrophilic substitution (e.g., nitration, acylation) at the 5-position .
-
Amine Group: The secondary amine at position 6 can undergo acylation or alkylation under standard conditions .
Physicochemical Properties
Solubility and Stability
The compound is likely lipophilic due to its aromatic rings and iodine substituent, suggesting poor aqueous solubility. It should be stored in a cool, dry environment to prevent decomposition .
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm), C-I stretching (~500 cm), and furan C-O-C asymmetric stretching (~1260 cm) .
-
NMR: NMR would show signals for furan protons (δ 6.2–7.4 ppm), aromatic imidazo[1,2-b]pyridazine protons (δ 7.5–8.5 ppm), and amine protons (δ 2.5–3.5 ppm) .
Biological Activity and Mechanisms
Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives are known inhibitors of DYRK (dual-specificity tyrosine-regulated kinases) and CLK (CDC-like kinases) . While direct data for this compound is limited, structural analogs exhibit IC values < 100 nM against PfCLK1 (Plasmodium falciparum CLK1), suggesting potential antimalarial applications .
Antiparasitic Activity
Related compounds demonstrate activity against Leishmania amazonensis at 10 μM concentrations, though cytotoxicity in mammalian cells (e.g., neuroblastoma) is minimal at lower doses . This indicates a selective therapeutic window.
Table 2: Reported Biological Activities of Related Compounds
Compound Class | Target Kinase | IC | Application | Source |
---|---|---|---|---|
3,6-Disubstituted imidazo[1,2-b]pyridazines | PfCLK1 | 32 nM | Antimalarial | |
Imidazo[1,2-a]pyridines | Leishmania spp. | 10 μM | Antileishmanial |
Applications in Medicinal Chemistry
Drug Development Candidates
The compound’s kinase inhibition profile positions it as a candidate for:
-
Anticancer Therapies: Targeting overexpressed kinases in tumors .
-
Antiparasitic Agents: Inhibiting protozoan kinases with low host toxicity .
Structure-Activity Relationship (SAR)
-
Iodine Substituent: Enhances binding affinity to kinase ATP pockets through hydrophobic interactions .
-
Furan-2-ylmethyl Group: Improves solubility and modulates pharmacokinetics .
Recent Research and Future Directions
Advances in Synthesis
Recent patents highlight innovations in imidazo[1,2-b]pyridazine functionalization, such as microwave-assisted iodination and flow chemistry techniques . These methods could optimize the synthesis of this compound.
Therapeutic Exploration
Ongoing studies on related structures suggest potential in neurodegenerative diseases (e.g., Alzheimer’s) due to kinase modulation . Further in vivo studies are needed to validate efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume